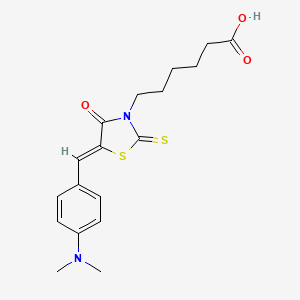

6-(5-(4-(Dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

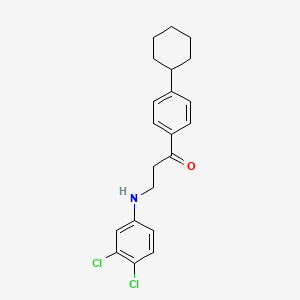

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of the dimethylamino group could potentially influence the electronic properties of the molecule, and the thiazolidine ring could add steric bulk .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The carboxylic acid group could participate in acid-base reactions, and the double bond in the benzylidene group could potentially undergo addition reactions .Physical And Chemical Properties Analysis

Based on the functional groups present, this compound is likely to be solid at room temperature. The presence of the carboxylic acid group suggests that it might be somewhat soluble in water, while the aromatic ring and the thiazolidine ring suggest that it might also be soluble in organic solvents .Applications De Recherche Scientifique

Summary of the Application

The compound has been found to exhibit broad-spectrum antibacterial activity against both Gram-positive (Staphylococcus aureus and Bacillus cereus) and Gram-negative (Klebsiella pneumoniae and Pseudomonas aeruginosa) bacteria . It also showed antifungal activity against Macrophomina phaseolina and Fusarium oxysporum .

Methods of Application or Experimental Procedures

The compound was synthesized by condensing N,N-dimethyl aminobenzaldehyde and Lysine together using ethanol as a solvent . The antibacterial and antifungal activities were evaluated using the agar well diffusion technique .

Results or Outcomes

The in-vitro antibacterial studies showed that the compound has higher antibacterial activities than the standard drug, streptomycin, against Staphylococcus aureus and Pseudomonas aeruginosa . The metal (III) complexes of the compound are highly active under permissible limits .

2. Antioxidant Activities

Summary of the Application

The compound and its Lanthanide (III) Complexes have been found to possess antioxidant activities .

Methods of Application or Experimental Procedures

The compound was synthesized by condensing N,N-dimethyl aminobenzaldehyde and Lysine together using ethanol as a solvent . The antioxidant activity was evaluated against diphenylpicrylhydrazyl (DPPH) .

Results or Outcomes

The results showed that metal complexes are good antioxidant agents as compared to Trolox (standard), and the ligand was less active as compared to Trolox .

3. Colorimetric Detection of Cyanide Ion

Summary of the Application

The compound is used as a silver-specific dye that is used to quantitate the autoradiographic deposition of silver onto X-ray film in a colorimetric assay . It is also used as an indicator in the titration of cyanide solution with silver nitrate solution .

Methods of Application or Experimental Procedures

The compound is used in a colorimetric assay to detect the presence of cyanide ions. The cyanide ions react with the compound, causing a change in color that can be measured .

Results or Outcomes

The compound was able to detect cyanide ions over a dynamic linear range of 1–25 μM with a limit of detection (LOD) of 0.86 μM .

4. Corrosion Inhibitors in Oil and Gas Industry

Summary of the Application

The compound has potential applications as a corrosion inhibitor in the oil and gas industry .

Methods of Application or Experimental Procedures

The compound can be added to the metal surfaces in the oil and gas industry to prevent corrosion .

Results or Outcomes

Theoretical studies and molecular docking established the fact that these Schiff bases could be explored further as bioactive compounds against bacterial infections and also as corrosion inhibitors of metals in the oil and gas industry .

Orientations Futures

Propriétés

IUPAC Name |

6-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-19(2)14-9-7-13(8-10-14)12-15-17(23)20(18(24)25-15)11-5-3-4-6-16(21)22/h7-10,12H,3-6,11H2,1-2H3,(H,21,22)/b15-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIZUSKVXOXVBK-QINSGFPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(5-(4-(Dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzylsulfanyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide;hydrochloride](/img/structure/B2951733.png)

![2-oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl N-methylcarbamate](/img/structure/B2951737.png)

![N-(4-ethylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2951741.png)

![3-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2951742.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2951749.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)propanamide](/img/structure/B2951751.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2951752.png)

![N-((2-methoxypyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2951754.png)